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Compound of Interest

Compound Name: 2-(1-Azetidinyl)propanoic acid
CAS No.: 1849613-27-9
Cat. No.: B2784736

Get Quote

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Molecule: 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) [1] Formula: CeH11NO:2 |
Exact Mass: 129.0790 Da

Executive Summary & Chemical Context

The incorporation of strained, small-ring heterocycles like azetidine into aliphatic chains is a
highly effective strategy in modern medicinal chemistry. It enhances ligand efficiency,
introduces conformational rigidity, and modulates physicochemical properties. 2-(1-
Azetidinyl)propanoic acid consists of a four-membered azetidine ring linked via its tertiary
nitrogen to the a -carbon of a propanoic acid backbone.

As a Senior Application Scientist, | approach the structure elucidation of this molecule not
merely as a checklist of analytical techniques, but as a dynamic problem of physical chemistry.
The molecule presents three distinct analytical challenges:
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» Zwitterionic Dynamics: As an o -amino acid analog, it exists as a zwitterion in neutral media,
leading to intermediate exchange rates that severely broaden NMR signals.

e Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This alters the
hybridization of the ring atoms (increasing the s-character of C-H bonds), which shifts NMR
resonances downfield compared to unstrained amines [2].

+ Chemical Instability: The strained ring is susceptible to acid-mediated intramolecular ring-
opening, necessitating careful control of analytical conditions [2].

Analytical Workflow & Logic

To establish a self-validating system of proof, the elucidation workflow must orthogonally
confirm the molecular weight, functional group presence, atomic connectivity, and
stereochemistry.
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Figure 1: Comprehensive analytical workflow for the structure elucidation of 2-(1-
azetidinyl)propanoic acid.
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High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Electrospray lonization (ESI) in positive mode is ideal due to the high
proton affinity of the azetidine nitrogen. The exact mass confirms the elemental composition,
while collision-induced dissociation (CID) provides structural fragments.

Protocol: LC-HRMS Analysis

o Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Water/Acetonitrile
(50:50) containing 0.1% formic acid. Self-Validation: The acidic modifier ensures complete
protonation for maximum ESI+ sensitivity, though the sample must be analyzed immediately
to prevent acid-catalyzed ring opening.

e Acquisition: Inject 1 uL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV
and the desolvation temperature to 350 °C.

o Data Interpretation:
o Target [M+H]*:m/z 130.0863 (Calculated for CeH12NO2*).

o Key Fragments: Look for m/z 112.0757 (loss of H20, -18 Da) and m/z 84.0813
(subsequent loss of CO, -28 Da), confirming the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural proof. However, analyzing 2-(1-azetidinyl)propanoic
acid in neutral D20 or CDsOD often yields broad, unresolved multiplets. This is caused by the
zwitterionic equilibrium ( R2ZNH+-CH(CH3)-COO- & R2N-CH(CH3)-COOH ), which occurs at
an intermediate timescale relative to the NMR acquisition.

Protocol: High-Resolution NMR Sample Preparation

e Solvent Selection: Use D20 as the primary solvent.
e pH Adjustment (Critical Step): Add 1-2 drops of 1M NaOD in D20 to the NMR tube.

o Causality: Raising the pD to ~10 fully deprotonates the tertiary amine, locking the
molecule into its anionic form ( R2ZN-CH(CH3)-COO- ). This halts the exchange process,
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resulting in sharp, highly resolved J-couplings.

» Validation: Check the 1D *H spectrum. If the C3 methyl group appears as a sharp doublet (
J=7.2 Hz), the pH adjustment is successful.

Quantitative Data: Representative NMR Chemical Shifts
(Anionic Form in D20)

. . Multiplicity (J . HMBC

Position 1H Shift (ppm) . 13C Shift (ppm) .
in Hz) Correlations

C1 (C=0) - - 176.5
C2 (CH) 3.25 q(7.2) 65.2 C1, C3, c2'/C4'
C3 (CHs) 1.35 d(7.2) 15.4 C1,C2
C2', C4' (CH2) 3.30-3.45 m 54.8 C2,C3
C3' (CH2) 2.10-2.25 m 17.2 cz/cq4

Data summarized based on structural analogs and general azetidine ring characteristics[3, 4].

2D NMR Connectivity Mapping

To unambiguously prove that the azetidine ring is attached to the C2 position of the propanoic
acid, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear
Correlation Spectroscopy (COSY).
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Figure 2: Key 2D NMR correlations establishing the connectivity of the azetidine ring to the

propanoic acid backbone.
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Stereochemical Analysis

The C2 position of the propanoic acid chain is a chiral center. Because the azetidine nitrogen is
a tertiary amine, traditional derivatization methods (like Mosher's amides) are inapplicable.

Protocol for Enantiomeric Resolution:

o Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak ZWIX, which is optimized for
zwitterionic amino acids).

e Mobile Phase: 50 mM Formic acid and 50 mM Diethylamine in Methanol/Water. The dual
acid-base additive system ensures the analyte remains in a consistent ionization state during
elution, preventing peak tailing.

o Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector
(CAD), as the molecule lacks a strong UV chromophore.

Stability and Degradation Pathways

A critical aspect of working with 2-(1-azetidinyl)propanoic acid is understanding its chemical
stability. Azetidines are inherently strained. When the nitrogen is protonated (at pH < 7), the
electrophilicity of the adjacent C2'/C4' carbons increases dramatically. This makes the ring
highly susceptible to nucleophilic attack by water or other nucleophiles in the matrix, leading to
irreversible ring-opening decomposition [2].

Protonated Azetidine Acidic pH > Nucleophilic Attack C-N Bond Cleavage Irreversible Acyclic Amino Acid
(Strained Ring) (e.g., H20) (Relief of Strain) Derivative
Click to download full resolution via product page

Figure 3: Mechanism of acid-mediated ring-opening decomposition driven by azetidine ring
strain.

Storage Recommendation: To prevent degradation, the compound should be stored as a dry
solid at -20 °C. If stored in solution, it must be kept in slightly basic conditions (pH 8-9) to
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maintain the free-base form of the azetidine nitrogen, thereby preserving the structural integrity
of the ring.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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